N-(3,5-DICHLOROPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
Description
N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a 3,5-dichlorophenyl group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(3Z)-3-amino-N-(3,5-dichlorophenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-6(11)3-7(2-5)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFYKFORAPPHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE typically involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylcarbamates: These compounds share structural similarities with N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE and exhibit similar chemical reactivity.
Triazine Derivatives: These compounds also contain nitrogen-based functional groups and are used in similar applications, such as herbicides and pharmaceuticals.
Uniqueness
N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is unique due to its specific combination of the 3,5-dichlorophenyl group and the hydroxycarbamimidoyl moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
